molecular formula C8H5BrF3NO2 B8175300 5-Bromo-2-(trifluoromethoxy)benzamide

5-Bromo-2-(trifluoromethoxy)benzamide

Cat. No.: B8175300
M. Wt: 284.03 g/mol
InChI Key: QTHBCLWGUFWKTL-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethoxy)benzamide is a halogenated benzamide derivative characterized by a bromine substituent at the 5-position and a trifluoromethoxy group at the 2-position of the benzene ring.

Properties

IUPAC Name

5-bromo-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHBCLWGUFWKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trifluoromethoxy)benzamide typically involves the following steps:

    Bromination: The starting material, 2-(trifluoromethoxy)aniline, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Amidation: The brominated intermediate is then subjected to amidation with an appropriate amide source, such as ammonium carbonate or an amine, under suitable reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, greener solvents, and catalysts to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution (SNAr) reactions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is a typical reducing agent.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are employed.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Corresponding amines.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

5-Bromo-2-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Benzamide Derivatives

The trifluoromethoxy group and bromine atom in the target compound confer unique electronic and steric properties. Comparisons with structurally related benzamides include:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Key Applications/Notes Reference
5-Bromo-2-(trifluoromethoxy)benzamide Br (C5), CF3O (C2) C8H5BrF3NO2 Potential CNS receptor modulation
5-Chloro-4-fluoro-2-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide Cl (C5), F (C4), OH (C2) C15H11ClF3NO3 Antibacterial/antifungal activity
5-Bromo-2-(3-fluoropropoxy)-N-{2-(piperidin-1-yl)ethyl}benzamide Br (C5), 3-fluoropropoxy (C2), piperidine C16H23BrFN2O2 Sigma receptor ligand with high affinity
4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Br (C4), F (C5), Cl/F substituents C17H11BrClF5NO2 Kinase inhibitor candidate
5-bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide Br (C5), Cl (C2), coumarin linkage C22H14BrClNO3 Anticancer activity (quinazoline hybrids)

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound enhances metabolic stability compared to hydroxyl or methoxy groups in analogs like compound 21 .
  • Halogen Effects : Bromine at C5 improves lipophilicity and binding affinity in receptor interactions relative to chlorine or fluorine .

Commercial and Industrial Relevance

  • Availability : 5-Bromo-2-(trifluoromethoxy)benzaldehyde, a precursor, is commercially available at >97% purity (CAS 1072951-56-4) .
  • Market Trends : Global production of related benzaldehydes is projected to grow, driven by demand in pharmaceutical intermediates .

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